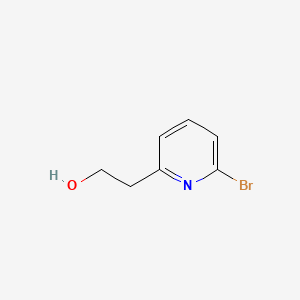
2-(6-Bromopyridin-2-yl)ethanol
Übersicht
Beschreibung
2-(6-Bromopyridin-2-yl)ethanol is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 292.0±25.0 °C and a predicted density of 1.564±0.06 g/cm3 . The compound’s pKa is predicted to be 14.37±0.10 .Wissenschaftliche Forschungsanwendungen
Formation of Pyridylcarbene Intermediate : "2-(6-Bromopyridin-2-yl)ethanol" is formed as an intermediate in the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under specific conditions. This indicates its role in the formation of complex organic structures (Abarca, Ballesteros, & Blanco, 2006).
Lipase-Catalyzed Transesterifications : The compound has been utilized in studies exploring the enantioselective synthesis of pyridinylethanols, demonstrating its relevance in chiral chemistry and potential pharmaceutical applications (Orrenius, Mattson, Norin, Öhrner, & Hult, 1994).
Crystal Structure Studies in Chemistry : Research involving heteroligand Cu(II) complexes with 2-Halogenopyridines, including "this compound," has contributed to the understanding of halogen⋯halogen interactions in solid-state chemistry (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020).
Protecting Group for Carboxylic Acids : It serves as an effective protecting group for methacrylic acid in polymer chemistry, demonstrating its utility in material science and polymer research (Elladiou & Patrickios, 2012).
Synthesis of β-Adrenergic Receptor Blocker Precursors : It plays a role in the biocatalytic synthesis of β-adrenergic receptor blockers, highlighting its significance in the development of therapeutic agents (Taşdemir, Kalay, Dertli, & Şahin, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSVXLMCEYFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676536 | |
| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955370-07-7 | |
| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

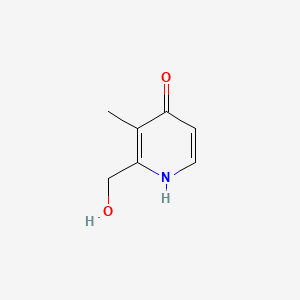
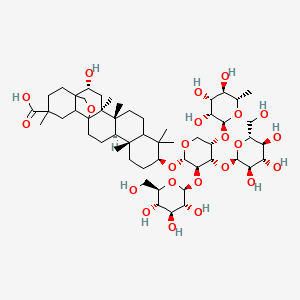
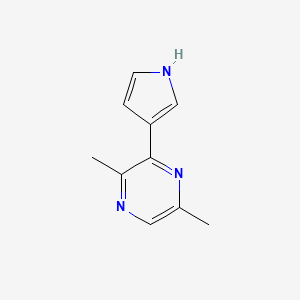
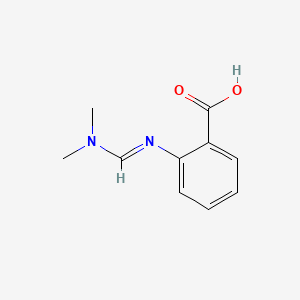
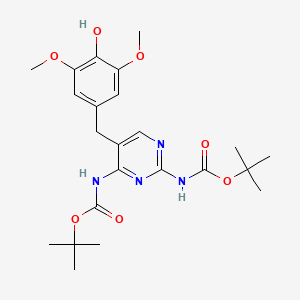

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)
![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)
